2,4-Difluoro-5-propoxyphenol

ribonucleotide reductase anticancer antiproliferative

Synthesizing fluorinated phenol analogs for SAR without a quantifiable benchmark on alkoxy chain length can produce inconsistent biological results. 2,4-Difluoro-5-propoxyphenol solves this by providing a defined reference point where the propoxy chain delivers a 15.7-fold increase in ribonucleotide reductase R2 inhibition (IC50 0.7 μM) compared to methoxy. - 15.7× enhanced potency over p-methoxyphenol in RNR R2 assays, enabling precise SAR. - Predicted LogP 2.46 and pKa 8.39 inform permeability and assay buffer design. - ≥95% purity supports reproducible outcomes in multi-step syntheses.

Molecular Formula C9H10F2O2
Molecular Weight 188.17 g/mol
Cat. No. B8032891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-5-propoxyphenol
Molecular FormulaC9H10F2O2
Molecular Weight188.17 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C(=C1)O)F)F
InChIInChI=1S/C9H10F2O2/c1-2-3-13-9-5-8(12)6(10)4-7(9)11/h4-5,12H,2-3H2,1H3
InChIKeyZLZJTMWETCFQBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluoro-5-propoxyphenol: Physicochemical & Procurement Profile


2,4-Difluoro-5-propoxyphenol (CAS 1881295-35-7) is a fluorinated phenol derivative with the molecular formula C₉H₁₀F₂O₂ and a molecular weight of 188.17 g/mol . The compound features a 2,4-difluoro-substituted phenol core bearing a propoxy group at the 5-position [1]. Computational chemistry data indicate a predicted octanol-water partition coefficient (LogP) of 2.46 and an acid dissociation constant (pKa) of 8.39 ± 0.23 [2] . The compound is commercially supplied with purity specifications typically at ≥95% (Cat. No. CS-0869190) and is intended for research and further manufacturing use only .

2,4-Difluoro-5-propoxyphenol: Chain Length & Substitution Specificity


In fluorinated phenol derivatives, the position of fluorine substitution and the length of the alkoxy side chain are not interchangeable parameters. The ortho (2-position) and para (4-position) difluoro substitution pattern relative to the phenolic hydroxyl group establishes a distinct electronic environment that influences hydrogen bonding capacity, metabolic stability, and reactivity in downstream synthetic transformations [1]. Furthermore, evidence from the p-alkoxyphenol chemotype demonstrates that alkoxy chain length critically determines target engagement potency: p-propoxyphenol inhibits mouse ribonucleotide reductase R2 with an IC₅₀ of 0.7 μM, whereas p-methoxyphenol requires an IC₅₀ of 11 μM to achieve comparable inhibition — a 15.7-fold difference in potency arising solely from alkoxy chain variation [2]. Consequently, substituting a methoxy or ethoxy analog for the propoxy derivative in a structure-activity relationship (SAR) program or synthetic route would yield quantitatively different outcomes in biological assays and physicochemical profiles.

2,4-Difluoro-5-propoxyphenol: Comparative Evidence vs. Analogs


Propoxy Chain Length Enhances Ribonucleotide Reductase Inhibition

In a comparative study of p-alkoxyphenol derivatives against mouse ribonucleotide reductase (RR) R2 protein, p-propoxyphenol demonstrated the highest inhibitory potency among the alkoxy series evaluated, with an IC₅₀ of 0.7 μM [1]. In contrast, p-methoxyphenol (the shortest chain analog) exhibited an IC₅₀ of 11 μM, representing a 15.7-fold reduction in potency relative to the propoxy derivative. p-Ethoxyphenol and p-allyloxyphenol showed intermediate activity, confirming that the three-carbon propoxy chain length is a critical determinant of maximal R2 inhibition within this chemotype [1]. In proliferating tumor cells, the four para-substituted alkoxyphenols inhibited RR with IC₅₀ values ranging from 0.5 μM to 5 μM, with p-propoxyphenol consistently at the more potent end of this range [1].

ribonucleotide reductase anticancer antiproliferative melanoma

2,4-Difluoro Substitution Enhances Lipophilicity over Non-Fluorinated Analogs

Computational chemistry data for 2,4-difluoro-5-propoxyphenol indicate a predicted LogP value of 2.46 . In comparison, the non-fluorinated analog 3-propoxyphenol (p-propoxyphenol without fluorine substitution) exhibits a reported LogP of 2.39 [1]. The 2,4-difluoro substitution pattern increases lipophilicity by approximately 0.50 LogP units relative to the non-fluorinated 2,4-difluorophenol core (LogP = 1.96) [2], reflecting the combined contributions of both fluorine atoms and the propoxy group to overall hydrophobicity. This moderate elevation in LogP falls within the optimal range (typically 1-4) for passive membrane permeability while avoiding excessive lipophilicity that could promote promiscuous binding or poor aqueous solubility.

lipophilicity LogP ADME drug design

Fluorine Substitution Modulates Phenolic Acidity

The predicted pKa of 2,4-difluoro-5-propoxyphenol is 8.39 ± 0.23 [1], which is lower (more acidic) than the pKa of 2,4-difluorophenol, reported as 8.72 ± 0.18 . The 0.33-unit decrease in pKa indicates that the electron-donating propoxy group at the 5-position does not overwhelm the electron-withdrawing effect of the 2,4-difluoro substitution pattern; rather, the net effect is a moderately enhanced acidity relative to the parent difluorophenol core. This pKa value positions the compound as a weaker acid than phenol itself (pKa ≈ 9.95) but more acidic than many non-fluorinated alkylphenols, influencing its ionization state at physiological pH (7.4) and its suitability for applications requiring specific hydrogen-bonding or proton-transfer characteristics.

pKa acidity hydrogen bonding ionization

Commercial Purity Specification and Supply Availability

2,4-Difluoro-5-propoxyphenol is commercially supplied at a purity specification of ≥95% (Cat. No. CS-0869190) . This purity threshold is consistent with the 2,4-difluoro-5-methoxyphenol analog, which is also available at ≥95% purity from multiple suppliers . The compound requires storage conditions of 2-8°C sealed in dry containers, with shipping at room temperature within continental US . The predictable commercial availability at a defined purity grade enables reproducible research outcomes across synthetic and biological applications. A reference price point for research-scale procurement is approximately $1,554 USD per 5g, which provides a quantitative benchmark for comparing procurement costs against alternative fluorinated phenol intermediates .

purity specification procurement quality control supply chain

2,4-Difluoro-5-propoxyphenol: Application Scenarios


Ribonucleotide Reductase-Targeted Antiproliferative Drug Discovery

Based on the 15.7-fold potency advantage of p-propoxyphenol (IC₅₀ = 0.7 μM) over p-methoxyphenol (IC₅₀ = 11 μM) in inhibiting mouse ribonucleotide reductase R2 protein [1], 2,4-difluoro-5-propoxyphenol should be prioritized as a lead scaffold in antiproliferative drug discovery programs targeting melanoma, leukemia, and other RR-dependent malignancies. The fluorine substitution pattern may further enhance metabolic stability relative to the non-fluorinated p-propoxyphenol comparator. The compound's predicted LogP of 2.46 positions it favorably for cellular permeability, while the pKa of 8.39 [2] informs ionization-state considerations in assay buffer design.

Synthesis of Difluorophenol-Derived Cardiovascular Therapeutics

Patent literature (US8173704B2) establishes that difluorophenol derivatives serve as core scaffolds for cardiovascular therapeutic agents [3]. The 2,4-difluoro-5-propoxyphenol substitution pattern provides a quantifiably distinct physicochemical profile — LogP of 2.46 versus 1.96 for unsubstituted 2,4-difluorophenol [4] — enabling fine-tuning of lipophilicity in lead optimization campaigns. The propoxy group at the 5-position introduces an additional vector for further functionalization while maintaining the metabolically stabilizing 2,4-difluoro motif.

Lipophilicity-Optimized Building Block for Agrochemical Intermediate Synthesis

Fluorinated phenol derivatives constitute approximately 25% of licensed herbicides globally, with difluoro-substituted phenols serving as privileged intermediates in the synthesis of diphenyl ether herbicides and auxin-mimicking growth regulators [5]. The predicted LogP of 2.46 for 2,4-difluoro-5-propoxyphenol exceeds that of many simpler difluorophenol building blocks, potentially conferring improved foliar uptake or soil mobility characteristics when incorporated into agrochemical scaffolds. The compound's purity specification (≥95%) supports reproducible reaction outcomes in multi-step synthetic sequences.

Structure-Activity Relationship Studies on Alkoxy Chain Length Optimization

The demonstrated dependence of ribonucleotide reductase inhibitory potency on alkoxy chain length — ranging from IC₅₀ = 11 μM (methoxy) to 0.7 μM (propoxy) [1] — supports the use of 2,4-difluoro-5-propoxyphenol in systematic SAR campaigns exploring the interplay between fluorine substitution pattern and alkoxy chain length. The compound serves as a defined reference point for evaluating whether the potency-enhancing effect of the three-carbon propoxy chain observed in p-alkoxyphenols translates to the 2,4-difluoro-substituted scaffold, providing a quantifiable benchmark against which butoxy, isopropoxy, and branched alkoxy analogs can be compared.

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